Tert-butyl (2S)-2-aminohex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-aminohex-5-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an amino group, and an unsaturated hexenoate chain. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-aminohex-5-enoate typically involves the esterification of (2S)-2-aminohex-5-enoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems has been shown to be particularly effective for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-aminohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the hexenoate chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions involving the amino group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-aminohex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-aminohex-5-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester moiety can undergo hydrolysis to release the active amino acid, which can then participate in metabolic pathways. The double bond in the hexenoate chain can also undergo reactions that modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-aminohexanoate: Similar structure but lacks the double bond in the hexenoate chain.
Tert-butyl (2S)-2-amino-4-pentenoate: Similar structure but with a shorter carbon chain.
Tert-butyl (2S)-2-amino-3-methylbutanoate: Similar structure but with a branched carbon chain.
Uniqueness
Tert-butyl (2S)-2-aminohex-5-enoate is unique due to the presence of both an amino group and an unsaturated hexenoate chain.
Properties
CAS No. |
606148-70-3 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl (2S)-2-aminohex-5-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3/t8-/m0/s1 |
InChI Key |
KHHHFYCGHZETQY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC=C)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.